molecular formula C19H20ClNO3S B2760566 2-(4-Chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034334-80-8

2-(4-Chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2760566
CAS No.: 2034334-80-8
M. Wt: 377.88
InChI Key: AVRHKUIHMRBCGH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a thiazepane ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced by oxidizing the thiazepane ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazepane derivative.

    Formation of the Ethanone Moiety: The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The presence of the sulfone group suggests potential interactions with sulfur-containing biomolecules, while the chlorophenyl group could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(1,1-dioxido-1,4-thiazepan-4-yl)ethanone: Lacks the phenyl group on the thiazepane ring.

    2-(4-Chlorophenyl)-1-(1,1-dioxido-7-methyl-1,4-thiazepan-4-yl)ethanone: Contains a methyl group instead of a phenyl group on the thiazepane ring.

    2-(4-Chlorophenyl)-1-(1,1-dioxido-7-ethyl-1,4-thiazepan-4-yl)ethanone: Contains an ethyl group instead of a phenyl group on the thiazepane ring.

Uniqueness

The presence of the phenyl group on the thiazepane ring in 2-(4-Chlorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone distinguishes it from similar compounds. This structural feature may influence its chemical reactivity and biological activity, potentially offering unique properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c20-17-8-6-15(7-9-17)14-19(22)21-11-10-18(25(23,24)13-12-21)16-4-2-1-3-5-16/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHKUIHMRBCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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